molecular formula C10H15NO2S B2683829 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole CAS No. 2175978-52-4

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole

Cat. No. B2683829
CAS RN: 2175978-52-4
M. Wt: 213.3
InChI Key: QNIUVRQKFBOSHC-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a chemical compound that belongs to the thiazole family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, agriculture, and material sciences.

Scientific Research Applications

Antimicrobial Activity

Research into thiazole derivatives has highlighted their potential as antimicrobial agents. For instance, a study on imino-4-methoxyphenol thiazole derived Schiff bases demonstrated moderate activity against bacterial and fungal species, indicating the promise of thiazole compounds in combating microbial infections. These compounds, specifically those like 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole, could play a crucial role in the development of new antimicrobial treatments due to their structural versatility and effectiveness (Vinusha et al., 2015).

Enzyme Inhibition for Inflammatory Conditions

Thiazole compounds have been found to act as potent inhibitors of enzymes involved in inflammatory processes. For example, methoxytetrahydropyrans and methoxyalkylthiazoles have shown significant efficacy in inhibiting 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation. This indicates that 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole and similar molecules could be valuable in developing new therapies for inflammatory diseases due to their selective enzyme inhibition properties (Crawley et al., 1992); (Bird et al., 1991).

Anticancer Properties

The structure of thiazole derivatives has been explored for their anticancer properties. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have shown DNA protective ability against oxidative damage and exhibited cytotoxicity against cancer cell lines. This suggests that compounds like 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole could be explored further for their potential in cancer therapy, especially in terms of their ability to interfere with cancer cell viability and DNA integrity (Gür et al., 2020).

Nematocidal Activity

Novel thiazole derivatives have been identified with significant nematocidal activity, showcasing their potential in agricultural applications to combat parasitic nematodes that affect crops. The effectiveness of these compounds against Bursaphelenchus xylophilus, for example, highlights the role that thiazole structures, including 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole, could play in developing safer, more efficient nematicides to ensure crop protection and sustainability (Liu et al., 2022).

properties

IUPAC Name

4-methyl-2-(oxan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-4-2-3-5-12-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIUVRQKFBOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole

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